molecular formula C5H8ClNS B1352354 4-Methylthiophen-3-amine hydrochloride CAS No. 24030-00-0

4-Methylthiophen-3-amine hydrochloride

Cat. No.: B1352354
CAS No.: 24030-00-0
M. Wt: 149.64 g/mol
InChI Key: QQRODCVDMUHZCX-UHFFFAOYSA-N
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Description

Thematic Significance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene is a five-membered heterocyclic compound containing one sulfur atom, with the chemical formula C₄H₄S. Its derivatives are a cornerstone of heterocyclic chemistry due to their unique electronic properties and versatile reactivity. The thiophene ring is considered aromatic, though to a lesser degree than benzene (B151609), and it can act as a bioisostere for the benzene ring. This means it can often replace a benzene ring in a biologically active molecule without a significant loss of activity, a strategy frequently employed in medicinal chemistry to modify a drug's physicochemical properties and metabolic profile.

Thiophene derivatives have been reported to possess a wide array of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This has made them indispensable scaffolds for medicinal chemists. The ability to functionalize the thiophene ring at various positions allows for the creation of large combinatorial libraries, facilitating the search for new lead compounds in drug discovery. Their importance extends beyond medicine into materials science, where thiophene-based polymers are utilized in the development of organic electronics.

Historical Context of 4-Methylthiophen-3-amine (B1275424) Hydrochloride within Thiophene Research

The specific historical timeline for the first synthesis of 4-Methylthiophen-3-amine hydrochloride is not prominently documented in seminal publications, which is common for many specialized chemical intermediates. However, its origins can be contextualized within the broader development of aminothiophene chemistry. A pivotal moment in this field was the discovery of the Gewald reaction in the 1960s by German chemist Karl Gewald. wikipedia.org This multicomponent reaction provides a versatile and efficient one-pot synthesis for polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. wikipedia.orgresearchgate.net The Gewald reaction became a universal method for accessing this class of compounds, paving the way for extensive research into their properties and applications. researchgate.net

The most significant application driving the synthesis of compounds structurally related to this compound is the production of the local anesthetic, Articaine (B41015). The key starting material for Articaine is a closely related precursor, methyl 3-amino-4-methylthiophene-2-carboxylate. google.comgoogle.com Patents detailing the synthesis of Articaine extensively describe the preparation and use of this precursor. google.comgoogle.com this compound can be synthesized from this key precursor through saponification and decarboxylation, followed by treatment with hydrochloric acid. A patent has described a similar process where the amine of the decarboxylated intermediate is protected, highlighting its role as a versatile building block for creating further derivatives. google.com Therefore, the development of this compound is intrinsically linked to the pharmaceutical-driven research and process development surrounding Articaine and other thiophene-based therapeutics.

Current Research Landscape and Emerging Trends for Substituted Thiophenamines

Substituted thiophenamines, including this compound, continue to be highly relevant in contemporary chemical research. They primarily serve as versatile intermediates for the synthesis of novel compounds with potential therapeutic applications. The amine group provides a reactive handle for a wide range of chemical transformations, allowing for the construction of amides, ureas, sulfonamides, and other functional groups.

Recent research trends focus on using the aminothiophene scaffold to build molecules with targeted biological activities. For instance, studies have utilized the precursor methyl 3-amino-4-methylthiophene-2-carboxylate to synthesize series of N-acylhydrazone derivatives, which were subsequently evaluated for antinociceptive (pain-relieving) properties. researchgate.net This demonstrates the ongoing utility of the 3-amino-4-methylthiophene core in generating new drug candidates.

Furthermore, the broader class of substituted thiophenes is being explored for a range of pharmacological targets. Research into new thiophene derivatives has yielded compounds with potential applications as anticancer and antimicrobial agents. The ability to readily modify the substitution pattern on the thiophene ring allows researchers to perform detailed structure-activity relationship (SAR) studies, systematically optimizing compounds for enhanced potency and selectivity against specific biological targets. The trend is toward using these established building blocks to create more complex, highly functionalized molecules for use in medicine and materials science.

Physicochemical and Spectrometric Data

The following tables provide key identifiers and predicted properties for this compound. This data is computationally derived and serves as a reference for the compound's characteristics.

Table 1: Compound Identification

Identifier Value
Compound Name This compound
Molecular Formula C₅H₈ClNS
Molecular Weight 149.64 g/mol
CAS Number 24030-00-0
Canonical SMILES CC1=C(N)C=CS1.Cl

| InChIKey | HFOFPDGUBCVRIQ-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

Property Predicted Value
XLogP3 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0
Exact Mass 149.00659 g/mol
Monoisotopic Mass 149.00659 g/mol
Topological Polar Surface Area 26 Ų
Heavy Atom Count 8
Formal Charge 0

| Complexity | 91.9 |

Table 3: Predicted Mass Spectrometry Data (Positive Ion Mode)

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 114.03720 118.8
[M+Na]⁺ 136.01914 128.4
[M+K]⁺ 151.99308 126.4
[M+NH₄]⁺ 131.06374 143.8

Data sourced from PubChem CID 5743396. uni.lu CCS (Collision Cross Section) values are predicted.

Synthetic Routes to this compound

The preparation of this compound can be approached through either direct one-pot conversions or more elaborate multi-step sequences. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process.

One-Pot Synthesis Approaches

One-pot syntheses offer an efficient approach to this compound by minimizing the number of separate reaction and purification steps. These methods are advantageous for their operational simplicity and improved time and resource efficiency.

A notable one-pot method involves the reaction of a substituted 3-oxotetrahydrothiophene with an acid addition salt of hydroxylamine in a polar inert solvent. Specifically, the synthesis of the related precursor, methyl 3-amino-4-methylthiophene-2-carboxylate, has been demonstrated from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene and hydroxylamine hydrochloride. google.com This process is typically conducted at elevated temperatures, often under reflux, in solvents such as acetonitrile (B52724). google.com

The reaction mixture, upon completion, is cooled and the product can be precipitated by the addition of a less polar solvent like ether. google.com The resulting intermediate can then be subjected to further steps of hydrolysis and decarboxylation to yield the target 4-methylthiophen-3-amine. While this is a direct conversion to a closely related aminothiophene derivative, it lays the groundwork for a potential one-pot synthesis of 4-methylthiophen-3-amine itself.

Starting MaterialReagentSolventConditionProduct
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiopheneHydroxylamine hydrochlorideAcetonitrileRefluxMethyl 3-amino-4-methylthiophene-2-carboxylate

The mechanism of one-pot aminothiophene synthesis from a ketone, an active methylene nitrile, and elemental sulfur is well-elucidated by the Gewald reaction. wikipedia.orgnih.gov This reaction provides a useful framework for understanding the single-step conversion to aminothiophenes. The initial step is a Knoevenagel condensation between the ketone and the α-cyanoester, which is base-catalyzed. wikipedia.org This condensation forms a stable intermediate.

Following the Knoevenagel condensation, the addition of elemental sulfur occurs. The precise mechanism of this sulfur addition is not fully understood but is postulated to proceed through an intermediate where sulfur attacks the enolate. wikipedia.org The subsequent step involves cyclization and tautomerization, which ultimately leads to the formation of the polysubstituted 2-aminothiophene. wikipedia.orgnih.gov Microwave irradiation has been reported to improve reaction times and yields for the Gewald reaction. wikipedia.org

Postulated Mechanistic Steps of Gewald Reaction:

Knoevenagel Condensation: A base abstracts a proton from the α-carbon of the cyanoester, forming a carbanion. This carbanion then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

Sulfur Addition: The elemental sulfur is thought to react with the intermediate from the first step.

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final aromatic aminothiophene product.

Multi-Step Synthetic Strategies

Multi-step syntheses provide an alternative route to this compound, often allowing for greater control over purity and the isolation of key intermediates. These strategies typically start from a more complex thiophene derivative.

A common multi-step approach begins with the hydrolysis and subsequent decarboxylation of methyl 3-amino-4-methylthiophene-2-carboxylate. elsevierpure.com In a documented procedure, this starting material is treated with a strong base, such as potassium hydroxide, in an aqueous solution. google.com The mixture is heated to facilitate the hydrolysis of the methyl ester to a carboxylate salt. google.com

Following hydrolysis, the reaction mixture is cooled, and the decarboxylation is induced. This process expels carbon dioxide and forms the free amine, 4-methylthiophen-3-amine. The basic conditions and heat are crucial for promoting the decarboxylation of the thiophenecarboxylic acid intermediate. chemicalforums.com The resulting amine can then be converted to its hydrochloride salt by treatment with hydrogen chloride. google.com In some variations of this process, the amino group is protected prior to subsequent reaction steps. google.com

Starting MaterialReagentsKey TransformationProduct
Methyl 3-amino-4-methylthiophene-2-carboxylate1. Potassium hydroxide / Water2. HeatHydrolysis of ester and decarboxylation4-Methylthiophen-3-amine
4-Methylthiophen-3-amineHydrogen chlorideSalt formationThis compound

The reaction of methyl 3-amino-4-methylthiophene-2-carboxylate with hydrazine does not directly yield 4-methylthiophen-3-amine. Instead, this process, known as hydrazinolysis, results in the formation of 3-amino-4-methylthiophene-2-carbohydrazide. researchgate.net This reaction is typically carried out by refluxing the starting ester with hydrazine hydrate in a solvent like ethanol. researchgate.net The resulting carbohydrazide is a key intermediate that can be used in the synthesis of other derivatives, such as N-acylhydrazones, through condensation with aldehydes. researchgate.net Therefore, while hydrazinolysis is a valid synthetic transformation of the starting ester, it does not represent a direct pathway to this compound.

Starting MaterialReagentSolventConditionProduct
Methyl 3-amino-4-methylthiophene-2-carboxylateHydrazine hydrate (80%)EthanolReflux, 80°C3-amino-4-methylthiophene-2-carbohydrazide

An exploration of the chemical behavior of this compound reveals a versatile scaffold for synthetic transformations. This article details the specific reaction pathways and chemical reactivity associated with this compound, focusing on methodologies for derivatization and the mechanisms governing its transformations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylthiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7NS.ClH/c1-4-2-7-3-5(4)6;/h2-3H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRODCVDMUHZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946880
Record name 4-Methylthiophen-3-amine--hydrogen chloride (1/1)
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Molecular Weight

149.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24030-00-0
Record name 3-Thiophenamine, 4-methyl-, hydrochloride (1:1)
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Record name 4-Methylthiophen-3-amine hydrochloride
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Record name 4-Methylthiophen-3-amine--hydrogen chloride (1/1)
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Record name 4-methylthiophen-3-amine hydrochloride
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Advanced Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Methylthiophen-3-amine (B1275424) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon frameworks.

While specific, experimentally derived spectral data for 4-Methylthiophen-3-amine hydrochloride is not widely available in the cited literature, the expected chemical shifts can be predicted based on the analysis of similar thiophene (B33073) derivatives. The thiophene ring protons typically appear in the aromatic region (δ 6.5-8.0 ppm), while the methyl protons would be found significantly upfield (δ 2.0-2.5 ppm). The amine protons are often broad and their chemical shift is highly dependent on solvent and concentration.

In a hypothetical ¹H NMR spectrum, the proton on the C2 position of the thiophene ring would likely appear as a doublet, coupled to the proton at the C5 position. Similarly, the C5 proton would also present as a doublet. The methyl group protons (CH₃) at the C4 position would appear as a singlet, as they have no adjacent protons to couple with. The amine (NH₃⁺) protons would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H2 δ 7.0 - 7.5 d
H5 δ 6.8 - 7.2 d
4-CH₃ δ 2.1 - 2.4 s

Note: These are estimated values and may differ from experimental results.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected. The carbons of the thiophene ring (C2, C3, C4, and C5) would resonate in the downfield region typical for aromatic and heteroaromatic systems (δ 110-140 ppm). The carbon of the methyl group would appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2 δ 120 - 125
C3 δ 125 - 135
C4 δ 130 - 140
C5 δ 115 - 120

Note: These are estimated values and may differ from experimental results.

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak between the signals for H2 and H5 would be expected, confirming their through-bond coupling on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique identifies direct one-bond correlations between protons and the carbons to which they are attached. It would be used to unambiguously assign the signals for C2/H2, C5/H5, and the methyl carbon to its corresponding protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of a compound. For the protonated molecule of 4-Methylthiophen-3-amine ([C₅H₇NS + H]⁺), the predicted monoisotopic mass is 114.03720 Da. uni.lu An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the elemental composition of C₅H₈NS⁺.

Table 3: Predicted HRMS Data for the Protonated Molecule

Adduct Molecular Formula Predicted m/z

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and ionizable molecules like amines. wikipedia.orglibretexts.org In positive-ion mode ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺, where M represents the free amine (4-Methylthiophen-3-amine). This would result in a prominent signal at an m/z corresponding to the mass of the protonated free amine. uni.lu The observation of this ion as the base peak or a major peak in the ESI-MS spectrum confirms the molecular weight of the parent amine. nih.gov Other adducts, such as the sodium adduct [M+Na]⁺, might also be observed at lower intensities. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the identification of volatile and semi-volatile compounds. unodc.org In the analysis of primary amines such as 4-Methylthiophen-3-amine, GC-MS provides detailed information on molecular weight and fragmentation patterns, which are crucial for structural elucidation. iu.edu

The electron ionization (EI) mass spectrum of 4-Methylthiophen-3-amine would be expected to show a molecular ion peak corresponding to the free amine's molecular weight. The fragmentation of the molecule is influenced by the stability of the resulting ions. nih.gov Common fragmentation pathways for aromatic amines involve the cleavage of bonds adjacent to the amine group and fragmentation of the heterocyclic ring. For 4-Methylthiophen-3-amine, characteristic fragmentation would likely include:

Alpha-cleavage: The breaking of the C-C bond adjacent to the nitrogen atom.

Loss of the amine group: Fragmentation leading to the loss of an NH2 radical.

Ring fragmentation: Cleavage of the thiophene ring, leading to various sulfur-containing fragment ions.

To enhance volatility and improve chromatographic peak shape, primary amines are often subjected to derivatization before GC-MS analysis. iu.edu This process replaces the active hydrogen atoms on the amine group with more stable functional groups, reducing tailing and improving analytical performance. iu.edujfda-online.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the molecule's vibrational modes.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its distinct functional groups. As a hydrochloride salt, the amine group exists in its protonated form (-NH3+), which significantly influences its vibrational frequencies compared to the free amine. researchgate.net Key vibrational bands can be assigned as follows:

N-H Stretching: The ammonium (B1175870) salt (-NH3+) exhibits broad and strong absorption bands in the region of 2500-3200 cm⁻¹. These bands are often complex due to overtone and combination bands. The stretching vibrations of the primary amine salt are a key characteristic feature in the spectrum. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl group are observed in the 2850-3000 cm⁻¹ range. researchgate.net

N-H Bending: The scissoring (asymmetric) and symmetric bending vibrations of the -NH3+ group occur around 1600-1650 cm⁻¹ and 1500-1550 cm⁻¹, respectively.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring are typically found in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration for the C-N bond in aromatic amines is usually observed in the 1250-1350 cm⁻¹ range.

C-S Stretching: Vibrations involving the carbon-sulfur bond of the thiophene ring are generally weaker and appear in the fingerprint region, typically between 600-800 cm⁻¹.

The table below summarizes the expected vibrational band assignments for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchAmmonium Salt (-NH3+)2500 - 3200 (broad, strong)
C-H Stretch (Aromatic)Thiophene Ring> 3000
C-H Stretch (Aliphatic)Methyl Group (-CH3)2850 - 3000
N-H BendAmmonium Salt (-NH3+)1500 - 1650
C=C StretchThiophene Ring1400 - 1600
C-N StretchAromatic Amine1250 - 1350
C-S StretchThiophene Ring600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the thiophene ring. The primary absorption bands are typically due to π → π* transitions of the conjugated system. The presence of the amino and methyl substituents on the thiophene ring influences the position and intensity of these absorption maxima (λmax).

The absorption characteristics are highly dependent on the solvent used for the analysis. A change in solvent polarity can lead to shifts in the absorption wavelength.

Bathochromic Shift (Red Shift): This is a shift of the absorption maximum to a longer wavelength. It often occurs when a change in the solvent environment, such as an increase in polarity, stabilizes the excited state more than the ground state.

Hypsochromic Shift (Blue Shift): This is a shift to a shorter wavelength and may occur if the ground state is more stabilized by the solvent than the excited state.

For aromatic amines, increasing solvent polarity often leads to a bathochromic shift for the π → π* transitions. The study of these solvatochromic shifts can provide valuable information about the electronic structure and the nature of the electronic transitions within the molecule. researchgate.net

X-ray Diffraction (XRD) Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information about bond lengths, bond angles, and crystal packing.

For the analogue 2-(Methoxycarbonyl)-4-methylthiophen-3-aminium chloride monohydrate, crystallographic analysis revealed the following structural details researchgate.net:

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.086(3)
b (Å)7.289(2)
c (Å)12.793(3)
β (°)114.13(3)
Volume (ų)1029.0(4)
Z (molecules per unit cell)4

Determination of Stereochemistry (e.g., Imine Double Bond)

The stereochemistry of imine derivatives, which can be formed from this compound, is a critical aspect of their characterization. The carbon-nitrogen double bond (C=N) in imines can exist as either E or Z isomers. Due to steric hindrance, the E isomer is generally more stable and favored. wikipedia.org

The determination of this stereochemistry often involves a combination of spectroscopic and theoretical approaches. For instance, in the study of imines derived from related heteroaryl aldehydes like thiophene-2-carbaldehyde, both cis (Z) and trans (E) isomers can be obtained, with the reaction temperature influencing the isomeric ratio. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between E and Z isomers of imines. wikipedia.org The chemical shift of the proton attached to the iminic carbon, as well as the through-space interactions observable in Nuclear Overhauser Effect (NOE) experiments, can provide definitive evidence for the stereochemical assignment.

In addition to NMR, computational simulations of UV-Vis spectra have been successfully employed to assign the stereochemistry of heteroaryl imines. acs.orgresearchgate.net By comparing the experimentally observed absorption spectra with the computed spectra for both the E and Z isomers, a confident assignment of the predominant isomer can be made. acs.orgresearchgate.net For example, the computed spectra for the trans isomers of imines from furan-2-carbaldehyde showed intense absorptions that aligned well with the experimental data. acs.orgresearchgate.net

While direct studies on imine derivatives of this compound are not extensively documented, the principles established for other thiophene-based imines are directly applicable. The reaction of this compound with an aldehyde would be expected to yield the corresponding imine, with the E isomer being the thermodynamically preferred product. Spectroscopic techniques such as NMR and UV-Vis, coupled with computational modeling, would be the methods of choice for unambiguous stereochemical determination.

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a highly sensitive and quantitative technique used to determine the purity of a compound by separating it from any impurities. For thiophene derivatives, reversed-phase HPLC is a common and effective method. mdpi.comgoogle.com The purity of an active pharmaceutical ingredient (API), such as duloxetine (B1670986) hydrochloride which contains a thiophene moiety, is routinely analyzed by HPLC to detect and quantify any impurities. google.com

A typical HPLC method for a thiophene-containing compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, often with a gradient elution program. mdpi.comgoogle.com For instance, a fast HPLC-UV method has been developed for the simultaneous determination of various thiophenic compounds, utilizing an acetonitrile and water mixture as the mobile phase. mdpi.com Ultraviolet (UV) detection is commonly used, with the wavelength set to an absorbance maximum of the thiophene ring to ensure high sensitivity. ptfarm.pl

The purity of this compound can be assessed by dissolving a sample in a suitable solvent and injecting it into an HPLC system. The resulting chromatogram would show a major peak corresponding to the compound and potentially minor peaks for any impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the compound's purity.

Table 1: Illustrative HPLC Parameters for Purity Assessment of Thiophene Derivatives

Parameter Condition
Column C18, Reversed-Phase
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 230-280 nm)

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. It allows for the qualitative assessment of the consumption of starting materials and the formation of products. For reactions involving thiophene derivatives, TLC is an invaluable tool. researchgate.net

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a suitable mobile phase, which is a solvent system chosen to achieve good separation between the starting material, intermediates, and the final product. The spots on the TLC plate can be visualized under UV light (if the compounds are UV-active) or by staining with an appropriate reagent.

By comparing the TLC profile of the reaction mixture over time to the spots of the starting materials, one can easily track the reaction's progress. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and helps in its identification. researchgate.net For example, different thiophene isomers have been successfully separated and identified using TLC based on their distinct Rf values. researchgate.net

Table 2: Example TLC System for Monitoring a Reaction Involving a Thiophene Amine

Parameter Description
Stationary Phase Silica Gel 60 F254 coated on aluminum plates
Mobile Phase A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate)

| Visualization | UV lamp (254 nm) or staining with potassium permanganate (B83412) or iodine |

Based on a comprehensive search of available scientific literature, detailed computational and quantum mechanical studies specifically focused on This compound are not publicly available. Research employing methods such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and other advanced computational techniques has been conducted on structurally similar aminothiophene derivatives, but not on this exact compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with specific data tables for this compound that adheres to the requested outline. Generating such an article would require fabricating data, which falls outside the scope of providing factual and verifiable information.

General methodologies mentioned in the outline are routinely applied to various molecules in computational chemistry research:

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. researchgate.netajrconline.org

Geometry optimization within DFT is used to predict the most stable three-dimensional structure of a molecule.

Frontier Molecular Orbital (FMO) analysis calculates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. For instance, the HOMO-LUMO gap for a related compound, methyl-3-aminothiophene-2-carboxylate, was calculated to be approximately 4.537 eV, indicating high chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) mapping helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com

Natural Bond Orbital (NBO) analysis is used to study intramolecular interactions and charge delocalization.

Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often to understand their interactions with other molecules or their conformational stability. researchgate.net

While these techniques are standard, the specific quantitative results (e.g., bond lengths, orbital energies, interaction energies) are unique to each compound. Without published research on this compound, the data required to populate the requested article sections and tables does not exist.

Computational Chemistry and Quantum Mechanical Investigations

Thermodynamic and Kinetic Studies of Reaction Mechanisms

Computational methods can provide detailed insights into the energetics and pathways of chemical reactions involving 4-methylthiophen-3-amine (B1275424) hydrochloride.

The enthalpy (ΔH) and Gibbs free energy (ΔG) of a reaction are fundamental thermodynamic properties that determine its spontaneity and energy balance. fiveable.mereddit.com Computational chemistry allows for the calculation of these values for reactions involving 4-methylthiophen-3-amine hydrochloride, such as its synthesis or degradation. gaussian.com These calculations are typically performed using quantum mechanical methods.

The calculated enthalpy change indicates whether a reaction is exothermic or endothermic, while the Gibbs free energy change, which also includes entropy, determines if a reaction is spontaneous under given conditions.

Illustrative Thermodynamic Data for a Hypothetical Reaction of this compound (Note: The following data is hypothetical and for illustrative purposes only.)

Reaction ParameterCalculated Value
Enthalpy of Reaction (ΔH)-15.5 kcal/mol
Entropy of Reaction (ΔS)-0.02 kcal/(mol·K)
Gibbs Free Energy of Reaction (ΔG) at 298 K-9.54 kcal/mol

To understand how a reaction proceeds from reactants to products, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. numberanalytics.comims.ac.jpgithub.io Computational methods are invaluable for locating and characterizing transition states, which are inherently transient and difficult to observe experimentally. numberanalytics.comnih.gov

By mapping the entire reaction pathway, including reactants, transition states, and products, a detailed reaction mechanism can be elucidated. This analysis provides crucial information about the activation energy, which is a key factor in determining the reaction rate.

Illustrative Activation Energy Data for a Hypothetical Reaction of this compound (Note: The following data is hypothetical and for illustrative purposes only.)

Reaction StepActivation Energy (Ea) (kcal/mol)
Reactant to Transition State+25.3
Transition State to Product-40.8

QSAR and QSPR Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties, respectively. conicet.gov.arwikipedia.orgresearchgate.net These models are widely used in drug discovery and materials science for predictive purposes.

For this compound, a QSAR model could be developed to predict its potential biological activities based on a dataset of structurally similar compounds with known activities. Similarly, a QSPR model could predict properties like solubility or toxicity. These models are built by finding a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and the property of interest.

Illustrative Descriptors for a QSAR/QSPR Model of this compound (Note: The following data is hypothetical and for illustrative purposes only.)

DescriptorValue
Molecular Weight163.66 g/mol
LogP (octanol-water partition coefficient)1.85
Polar Surface Area26.02 Ų
Number of Hydrogen Bond Donors2
Number of Hydrogen Bond Acceptors1

Pharmacological and Biological Research Applications

Medicinal Chemistry Research and Drug Development Potential

The compound 4-Methylthiophen-3-amine (B1275424) hydrochloride is a member of the aminothiophene class of molecules, which are recognized as "privileged" structures in medicinal chemistry. This designation stems from their versatile chemical nature and their ability to interact with a wide range of biological targets, making them a cornerstone in the development of novel therapeutic agents. The aromatic thiophene (B33073) ring, combined with a reactive amine group, provides a scaffold that can be readily modified to create diverse libraries of compounds for drug discovery programs.

Recent research has identified the central Na+/H+ exchanger type 3 (NHE-3) as a potential molecular target for the treatment of sleep apnea (B1277953). Current time information in Los Angeles, CA, US. Inhibition of central NHE-3 has been shown to alleviate sleep apnea in preclinical models, suggesting that drugs targeting this transporter could be beneficial. Current time information in Los Angeles, CA, US. The physiological function of NHE-3, which is primarily expressed in the gastrointestinal tract and kidneys, is to regulate sodium and water homeostasis. nih.gov Its inhibition leads to reduced sodium absorption. nih.gov While direct studies naming 4-Methylthiophen-3-amine hydrochloride in NHE-3 inhibitor synthesis are not prominent, the broader class of aminothiophene derivatives is crucial in constructing complex heterocyclic molecules, some of which are investigated as enzyme and transporter inhibitors. The aminothiophene scaffold is a common starting point for creating molecules with specific binding properties required for therapeutic intervention.

The utility of this compound and related aminothiophenes as versatile intermediates in organic synthesis is well-documented. These compounds serve as foundational building blocks for the construction of more complex, biologically active molecules. Their importance is highlighted by their use in the synthesis of a variety of pharmaceutical and agrochemical compounds. google.com

The aminothiophene core can be elaborated through various chemical reactions to produce diverse molecular architectures. For instance, derivatives of aminothiophenes are used to synthesize potent inhibitors of key biological targets, including:

Aurora Kinase Inhibitors: A complex phthalazine (B143731) derivative, N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), has been developed as a highly selective and orally bioavailable inhibitor of Aurora kinases, which are implicated in cancer. acs.org

VEGFR-2 Inhibitors: Ortho-amino thiophene carboxamide derivatives have been synthesized and screened as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov

HIV-1 Inhibitors: Novel amino acid-substituted thiophene[3,2-d]pyrimidine derivatives have been designed and synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. mdpi.com

This demonstrates the role of the aminothiophene scaffold as a critical starting material for molecules with significant therapeutic potential.

The thiophene ring is a key pharmacophore found in numerous FDA-approved drugs, highlighting its importance in drug design. Thiophene-based compounds are known for their anti-inflammatory, antimicrobial, and anticancer properties, among others. nih.gov The structural features of this compound, namely the substituted thiophene ring, make it an attractive scaffold for rational drug design. mdpi.com Medicinal chemists leverage such structures to develop new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. The exploration of thiophene derivatives continues to be a vibrant area of research, with the goal of discovering novel treatments for a wide range of diseases.

Thiophene derivatives have been extensively investigated for their analgesic and anti-inflammatory properties. amanote.com The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. amanote.com

Several studies have synthesized and evaluated novel thiophene-based compounds, demonstrating significant biological activity. For example, a series of tetrasubstituted thiophenes were evaluated for their in vivo anti-inflammatory and analgesic activities.

CompoundAnti-inflammatory Activity (% Protection at 20 mg/kg)Analgesic Activity (% Inhibition at 10 mg/kg)Reference Drug (Ibuprofen)
4c77%56%36% (% Protection), 62% (% Inhibition)
4f76%55%

In one study, compound 4c (Methyl 2-(4-chloroanilino)-5-(3-coumarinoyl)-4-methylthiophene-3-carboxylate) showed a 77% protection against inflammation at a 20 mg/kg dose and a 56% inhibition in an analgesic test, comparing favorably to the standard drug ibuprofen. nih.gov Similarly, compound 4f demonstrated 76% anti-inflammatory protection and 55% analgesic inhibition. nih.gov These findings underscore the potential of the thiophene scaffold as a basis for developing new and effective analgesic and anti-inflammatory drugs.

The thiophene nucleus is a core component of many compounds exhibiting significant antimicrobial and anticancer activities. nih.gov Researchers have synthesized various thiophene derivatives and tested their efficacy against different strains of bacteria, fungi, and cancer cell lines.

In one study, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized. Compound S1 was identified as a potent antibacterial agent, while compound S4 showed excellent antifungal activity. nih.gov Furthermore, compound S8 displayed effective cytotoxic activity against the human lung cancer cell line A-549. nih.gov

CompoundActivityTargetMIC Value / ResultStandard Drug
S1AntibacterialS. aureus, B. subtilis, E. coli, S. typhi0.81 µM/mlCefadroxil
S4AntifungalC. albicans, A. niger0.91 µM/mlFluconazole
S8AnticancerA-549 (Lung Cancer Cell Line)Effective at 10-4 MAdriamycin

Other studies have also highlighted the promise of thiophene-based molecules. Carbamothioyl-furan-2-carboxamide derivatives, which can be synthesized from aminothiophene precursors, have shown significant anticancer activity against various human cancer cell lines, including HepG2, Huh-7, and MCF-7. Similarly, newly synthesized dihydropyrido[2,3-d]pyrimidine-4-one derivatives demonstrated potent antimicrobial and anticancer effects, with some compounds showing higher cytotoxicity against certain cancer cell lines than the reference drug doxorubicin. google.com

The thiophene scaffold has also been explored for the development of antiviral agents. A patent for thiophene derivatives describes their use as antiviral agents specifically for flavivirus infections. While the patent covers a broad class of compounds, it points to the potential of the thiophene core in this therapeutic area. Additionally, research into broad-spectrum oral antivirals has led to the development of lipid prodrugs of remdesivir (B604916) nucleoside, with modifications that enhance their in vitro antiviral efficacy against a range of RNA viruses. acs.org Although not directly derived from this compound, this research illustrates the adaptability of core structures in medicinal chemistry to create potent antiviral drugs. The versatility of the thiophene ring allows for the synthesis of diverse structures that can be optimized to inhibit viral replication or entry. nih.gov

Intermediates for Anesthetics (e.g., Articaine (B41015) Hydrochloride)

A key application of 4-methylthiophene derivatives is in the synthesis of the local anesthetic Articaine Hydrochloride. google.comgoogle.com The chemical name for articaine is 4-methyl-3-[[1-oxo-2-(propylamino)-propyl]amino]-2-thiophene carboxylic acid methyl ester hydrochloride. nih.gov The synthesis process involves an amidation reaction using a raw material like 4-methyl-3-aminothiophene-2-methyl formate, followed by an ammoniation reaction and a salification reaction with concentrated hydrochloric acid to yield Articaine Hydrochloride. google.comgoogle.com

Articaine is a unique amide-type local anesthetic because it contains a thiophene ring instead of the more common benzene (B151609) ring. nih.govchemicalbook.com This thiophene ring enhances its lipid solubility, allowing for more effective penetration of nerve membranes. nih.govpatsnap.com This structural feature contributes to its rapid onset of action and clinical efficacy. chemicalbook.compatsnap.com

Mechanism of Action Studies

Research into compounds derived from this compound, such as Articaine, provides valuable insights into the mechanisms of local anesthesia.

The primary mechanism of action for Articaine Hydrochloride is the blockade of nerve impulse conduction. patsnap.com This is achieved by reversibly binding to the α-subunit of voltage-gated sodium channels located within the inner cavity of the nerve cell membrane. patsnap.comnih.gov By binding to these channels, Articaine inhibits the influx of sodium ions, which is a critical step in the depolarization of the nerve membrane and the propagation of action potentials. patsnap.comnumberanalytics.com The block is state-dependent, meaning Articaine has the highest affinity for the open state of the sodium channel, followed by the inactivated state, and the lowest affinity for the resting state. nih.gov

Articaine's chemical structure, featuring an ester group in addition to the thiophene ring, facilitates its breakdown by plasma esterases, leading to a faster metabolism compared to other amide anesthetics. patsnap.comnumberanalytics.com

The interaction between Articaine and voltage-gated sodium channels prevents the nerve from reaching its threshold potential. nih.gov This inhibition of depolarization effectively stops the transmission of nerve impulses, resulting in a temporary and reversible loss of sensation, or local anesthesia, in the targeted area. patsnap.comnumberanalytics.comwikipedia.org

The degree of the neuronal block is influenced by the diameter of the nerve fiber; higher concentrations of the anesthetic are required to block larger-diameter fibers responsible for touch and pressure compared to the smaller fibers that transmit pain signals. nih.gov The high lipid solubility conferred by the thiophene ring allows for greater potency and enables a larger proportion of the administered dose to enter neurons and block the ion channels. nih.gov

Pharmacological Evaluation Methodologies

A variety of in vivo and in vitro models are employed to assess the efficacy and characteristics of anesthetics derived from this compound.

Animal models are crucial for evaluating the toxicological profile and analgesic efficacy of compounds like Articaine.

Toxicity Studies: Repeated subcutaneous administration of Articaine hydrochloride has been studied in rats and dogs to determine systemic toxicity. In these studies, no pathomorphological systemic changes were observed even at systemically toxic doses, establishing a no-effect level (NOEL) of 25 mg/kg for rats and 40 mg/kg for dogs. thieme-connect.com

Reproduction Toxicity: Studies in rats and rabbits have shown no evidence of harm to the fetus or other reproductive aspects, even at doses significantly higher than the maximum recommended for humans. thieme-connect.com

Analgesic Efficacy: A postoperative pain model in rats has been used to determine the analgesic efficacy of Articaine formulations. This model involves assessing the withdrawal response to a force application after a surgical incision and suture. nih.gov

Table 1: In vivo Animal Model Findings for Articaine Hydrochloride

Animal ModelTestObservationReference
RatRepeated Dose ToxicityNo-effect level (NOEL) established at 25 mg/kg body weight/day S.C. thieme-connect.com
DogRepeated Dose ToxicityNo-effect level (NOEL) established at 40 mg/kg body weight/day S.C. thieme-connect.com
Rat, RabbitReproduction ToxicityNo evidence of harm to the fetus or reproduction. thieme-connect.com
RatPostoperative Pain ModelUsed to evaluate and confirm the analgesic efficacy of formulations. nih.gov

In vitro methods provide controlled environments to study the specific effects of these compounds on cells and tissues.

Nerve Fiber Studies: An in vitro study on the rat sural nerve concluded that Articaine was more effective than lidocaine (B1675312) in depressing the compound action potential of A-fibers. nih.gov

Cell Viability and Cytotoxicity: The cytotoxicity of Articaine has been evaluated using human keratinocyte (HaCaT) cells through the MTT colorimetric assay and fluorescence imaging. nih.gov Other in vitro assays on neuroblastoma cells (SH-SY5Y) compared the neurotoxicity of Articaine and lidocaine, finding that Articaine does not damage neural cells more than lidocaine in this model. researchgate.net

Permeation Assays: To evaluate the permeation capacity of Articaine formulations, swine esophageal epithelium is used in Franz-type vertical diffusion cells. This tissue serves as a model for human oral mucosa due to its histological and permeability similarities. nih.gov

Table 2: In vitro Assay Findings for Articaine Hydrochloride

Assay TypeModel/Cell LineKey FindingReference
ElectrophysiologyRat Sural NerveMore effective than lidocaine in depressing A-fiber action potentials. nih.gov
CytotoxicityHuman Keratinocyte (HaCaT) CellsEvaluated cell viability using MTT assay and fluorescence imaging. nih.gov
NeurotoxicityNeuroblastoma (SH-SY5Y) CellsFound to be no more neurotoxic than lidocaine. researchgate.net
Permeation StudySwine Esophageal EpitheliumUsed to assess the transbuccal delivery and permeation of formulations. nih.gov

Compound Reference Table

Preclinical Development Considerations for this compound

In the early stages of drug discovery and development, a thorough evaluation of a compound's pharmacological and pharmacokinetic properties is essential. For this compound, in silico predictive models serve as a critical first step in assessing its potential as a drug candidate. These computational tools allow for the evaluation of drug-likeness and the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, providing valuable insights before proceeding with more resource-intensive preclinical studies.

Drug-Likeness Predictions and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Computational screening of this compound provides a preliminary assessment of its viability as an orally administered therapeutic agent. These predictions are based on its physicochemical properties and comparison to established databases of known drugs.

Drug-Likeness Predictions

A key initial screen for any potential drug candidate is its adherence to established drug-likeness rules, such as Lipinski's Rule of Five. These guidelines help to predict if a compound possesses properties that would make it a likely orally active drug in humans. The predicted physicochemical properties of 4-Methylthiophen-3-amine are summarized below.

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight113.18 g/mol Yes (≤ 500 g/mol )
LogP (Octanol/Water Partition Coefficient)1.30Yes (≤ 5)
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors2Yes (≤ 10)

The analysis indicates that this compound complies with all parameters of Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Its low molecular weight and moderate lipophilicity are favorable characteristics for a drug candidate.

ADMET Profile

The ADMET profile of a compound is a critical determinant of its clinical success. In silico models provide predictions for various pharmacokinetic and toxicity endpoints.

Absorption

The absorption profile predicts how well the compound is likely to be absorbed into the bloodstream from the gastrointestinal tract.

ParameterPredicted OutcomeInterpretation
Human Intestinal AbsorptionHighThe compound is likely to be well-absorbed from the gut.
Caco-2 PermeabilityLowMay indicate potential issues with passive diffusion across the intestinal wall.
P-glycoprotein SubstrateNoThe compound is not likely to be actively pumped out of cells, which is a favorable characteristic.

Distribution

Distribution parameters predict how the compound will spread throughout the body's fluids and tissues.

ParameterPredicted OutcomeInterpretation
Blood-Brain Barrier (BBB) PermeabilityYesThe compound is predicted to be able to cross the blood-brain barrier, which could be advantageous for CNS-targeting drugs but a potential liability for others.
CNS Permeability-0.456Suggests moderate permeability into the central nervous system.
Plasma Protein BindingLowA low degree of binding to plasma proteins means more of the free drug is available to exert its pharmacological effect.

Metabolism

Metabolism predictions assess how the compound is likely to be broken down by enzymes in the body, primarily in the liver.

ParameterPredicted OutcomeInterpretation
CYP1A2 InhibitorNoUnlikely to interfere with the metabolism of drugs processed by this enzyme.
CYP2C19 InhibitorNoUnlikely to interfere with the metabolism of drugs processed by this enzyme.
CYP2C9 InhibitorNoUnlikely to interfere with the metabolism of drugs processed by this enzyme.
CYP2D6 InhibitorYesPotential for drug-drug interactions with medications metabolized by this enzyme.
CYP3A4 InhibitorNoUnlikely to interfere with the metabolism of drugs processed by this common metabolic pathway.

Excretion

Excretion predictions estimate how the compound and its metabolites will be removed from the body.

ParameterPredicted OutcomeInterpretation
Total Clearance0.647 log(ml/min/kg)Provides an estimate of the rate of drug removal from the body.
Renal OCT2 SubstrateNoUnlikely to be a substrate for this renal transporter.

Toxicity

Toxicity predictions are crucial for identifying potential safety concerns early in development.

ParameterPredicted OutcomeInterpretation
AMES ToxicityNoThe compound is not predicted to be mutagenic.
hERG I InhibitorNoLow risk of causing drug-induced cardiac arrhythmias.
HepatotoxicityNoThe compound is not predicted to cause liver damage.
Skin SensitizationNoLow likelihood of causing an allergic skin reaction.

Industrial and Materials Science Applications

Agrochemical Intermediates

In the realm of agriculture, the synthesis of effective and targeted crop protection agents is paramount. 4-Methylthiophen-3-amine (B1275424) hydrochloride serves as a key building block in the production of sophisticated agrochemicals.

The thiophene (B33073) moiety is a well-established pharmacophore in a variety of biologically active compounds. This structural feature is leveraged in the synthesis of certain fungicides and herbicides, where 4-Methylthiophen-3-amine hydrochloride can act as a crucial starting material or intermediate. The amine group provides a reactive site for further chemical modifications, allowing for the construction of more complex molecules with specific fungicidal or herbicidal properties. While specific commercial products derived directly from this compound are not extensively documented in publicly available literature, the fundamental chemistry of thiophene amines strongly supports their role in the developmental pipeline of new agrochemical entities. The ability to introduce the 4-methylthiophen group into a larger molecular framework allows for the fine-tuning of a molecule's biological activity, selectivity, and environmental profile.

Precursors for Conductive Polymers and Organic Semiconductors

The field of materials science is continuously exploring novel organic molecules for applications in electronics. Thiophene-based compounds are at the forefront of this research due to their excellent electronic properties. cmu.edusigmaaldrich.comnih.govnih.gov

Polythiophenes, polymers derived from thiophene monomers, are a significant class of conductive polymers and organic semiconductors. cmu.edunih.govnih.gov These materials are prized for their stability, processability, and tunable electronic characteristics. cmu.edu this compound, as a substituted thiophene, can theoretically serve as a monomer for the synthesis of novel polythiophene derivatives. The presence of the methyl and amine groups on the thiophene ring would influence the resulting polymer's properties, such as its solubility, bandgap, and conductivity.

Corrosion Inhibitors

The prevention of corrosion is a critical concern in numerous industries to ensure the longevity and safety of metallic infrastructure. Organic molecules, particularly those containing heteroatoms like sulfur and nitrogen, have been extensively studied as effective corrosion inhibitors. nih.govresearchgate.netrsc.orgscielo.org.mx The amine and thiophene functionalities in this compound make it a promising candidate for this application.

These functional groups can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. nih.gov The sulfur atom in the thiophene ring and the nitrogen atom in the amine group can act as active centers for adsorption on the metal surface. This adsorption can occur through physical (electrostatic) or chemical (covalent) interactions, or a combination of both.

Studies on various amine and thiophene derivatives have demonstrated their efficacy in mitigating the corrosion of metals, particularly steel in acidic media. nih.govresearchgate.net The inhibition efficiency of these compounds is dependent on factors such as their concentration, the nature of the metal, and the corrosive environment. While specific data on the corrosion inhibition performance of this compound is limited, the known mechanisms of related compounds provide a strong basis for its potential effectiveness. Research in this area often involves electrochemical techniques and surface analysis to evaluate the performance and understand the inhibition mechanism.

Below is a representative data table illustrating the kind of information gathered in studies of similar amine-based corrosion inhibitors, showcasing the parameters typically evaluated.

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)15.2-
1x10-55.861.8
5x10-53.179.6
1x10-41.987.5
5x10-40.894.7

Future Directions and Unexplored Research Avenues

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into 4-Methylthiophen-3-amine (B1275424) hydrochloride is likely to focus on novel synthetic routes that prioritize sustainability. Conventional methods for synthesizing thiophene (B33073) derivatives can sometimes involve harsh reaction conditions or generate hazardous waste. longdom.orgresearchgate.net Green chemistry principles, such as the use of safer solvents, catalytic reactions, and atom economy, are central to overcoming these challenges.

Potential research avenues include the development of one-pot syntheses or flow chemistry processes to improve yield and reduce waste. Furthermore, exploring biocatalysis or photoredox catalysis could offer milder and more selective reaction pathways. The application of triazine-based dehydro-condensation agents, which have shown promise in creating amides sustainably, could be adapted for derivatization reactions involving the amine group of the target compound. mdpi.com

Table 1: Potential Green Chemistry Approaches for Synthesis

Approach Principle Potential Advantage for 4-Methylthiophen-3-amine hydrochloride Synthesis
Flow Chemistry Continuous processing in microreactors Enhanced safety, improved heat and mass transfer, higher yields, easier scale-up.
Biocatalysis Use of enzymes as catalysts High selectivity, mild reaction conditions (aqueous media, room temp), reduced byproducts.
Photoredox Catalysis Use of light to drive reactions Access to novel reaction pathways, high efficiency, use of renewable energy source.
Mechanochemistry Solvent-free reactions via mechanical force Reduced solvent waste, potential for new solid-state reactions, energy efficiency.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the research and development cycle. For this compound and its derivatives, advanced computational modeling can provide deep insights into their structure-property relationships.

Density Functional Theory (DFT) calculations, for instance, can be employed to predict geometric structures, electronic properties, and spectroscopic data (e.g., NMR spectra) with high accuracy. nih.gov This predictive capability is invaluable for designing new molecules with tailored functionalities. By modeling reaction mechanisms, computational studies can also help optimize synthetic routes for higher efficiency. Future research will likely involve using these models to screen virtual libraries of derivatives for specific applications, such as their potential as drug candidates or their suitability for electronic materials, before committing to laboratory synthesis. nih.gov

Table 2: Applications of Computational Modeling

Modeling Technique Predicted Properties Application in Research & Design
Density Functional Theory (DFT) Molecular geometry, electronic structure, NMR spectra, reactivity descriptors. Validating experimental structures, predicting reactivity, guiding synthesis. nih.gov
Molecular Dynamics (MD) Conformational changes, solvent effects, binding interactions. Simulating behavior in biological systems, understanding interactions with polymers.
Quantitative Structure-Activity Relationship (QSAR) Biological activity, toxicity. Predicting therapeutic potential or environmental impact of new derivatives.

Targeted Drug Discovery and Development Initiatives

The thiophene ring is a well-established scaffold in medicinal chemistry, known for its role as a bioisostere for the benzene (B151609) ring, which can improve pharmacokinetic profiles. The core structure of this compound makes it an attractive starting point for targeted drug discovery.

A notable application of a closely related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, is its use as a key intermediate in the synthesis of Articaine (B41015), a widely used local anesthetic in dentistry. ganeshremedies.comchemicalbook.com This precedent highlights the potential of the aminomethylthiophene core in developing new therapeutics. Furthermore, studies on structurally similar compounds, such as 3-amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxides, have identified them as activators of the antioxidant response element (ARE), a key therapeutic target for diseases associated with oxidative stress. nih.gov Future initiatives could focus on synthesizing and screening libraries of derivatives of this compound to identify novel candidates for various therapeutic areas, including neurodegenerative diseases, inflammation, and oncology.

Table 3: Therapeutic Potential Based on Related Thiophene Structures

Therapeutic Area Mechanism of Action Example of Related Compound Class
Local Anesthesia Blockade of voltage-gated sodium channels Articaine (synthesized from a related precursor). ganeshremedies.com
Oxidative Stress-Related Diseases Activation of NRF2-ARE pathway 3-amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxides. nih.gov
Cardiovascular Disease Antiplatelet agents Thienopyridine derivatives (e.g., Clopidogrel). longdom.org

Exploration of New Material Science Applications

Thiophene and its derivatives are fundamental components in the field of material science, particularly for the development of organic electronics. longdom.org The ability of thiophene units to polymerize into conductive materials like polythiophene has led to their use in solar cells, transistors, and organic light-emitting diodes (OLEDs). longdom.orgresearchgate.net

Given this background, this compound serves as a promising monomer or precursor for new functional materials. The presence of both a methyl group and an amine group allows for fine-tuning of the electronic properties and processability of resulting polymers. Future research could explore its incorporation into novel copolymers to create materials with tailored conductivity, photoluminescence, or redox properties. researchgate.net The compound's classification under material science building blocks for applications like OLEDs and polymer science further underscores its potential in this domain. bldpharm.com

Table 4: Potential Applications in Material Science

Application Area Relevant Property of Thiophene Derivatives Potential Role of this compound
Organic Electronics (e.g., transistors, solar cells) Electrical conductivity, charge mobility. longdom.org Monomer for creating novel conductive or semiconductive polymers.
Organic Light-Emitting Diodes (OLEDs) Photophysical properties, luminescence. researchgate.net Building block for emissive or charge-transport layers.
Sensors Sensitivity of electronic properties to environmental changes. Functional monomer for chemosensors or biosensors.

Studies on Environmental Impact and Degradation Pathways

As with any chemical compound intended for widespread use, a thorough understanding of its environmental fate and potential impact is crucial. The production and use of thiophene derivatives can generate waste streams and contribute to volatile organic compound (VOC) emissions. longdom.org The thiophene ring itself is known to be relatively resistant to biodegradation, suggesting a potential for environmental persistence. researchgate.netresearchgate.net

Future studies should focus on the specific environmental profile of this compound. This includes investigating its biodegradability under various conditions, its potential for bioaccumulation, and its aquatic toxicity. longdom.org Research into its metabolic pathways in microorganisms and higher organisms is also essential. Studies on other thiophene derivatives have shown that metabolic transformation, often via S-oxidation or ring epoxidation followed by conjugation, is a key factor in their biological activity and potential toxicity. femaflavor.org Understanding these degradation and transformation pathways will be critical for assessing its environmental risk and developing strategies for its safe handling and disposal.

Table 5: Environmental Considerations for Thiophene Derivatives

Aspect Key Findings for Thiophenes Research Need for this compound
Biodegradation The thiophene ring is generally resistant to degradation. researchgate.netresearchgate.net Assess aerobic and anaerobic biodegradability; identify potential co-metabolic pathways.
Metabolism Key pathways include S-oxidation and epoxidation. femaflavor.org Elucidate specific metabolic pathways and identify major metabolites.
Toxicity Some thiophenes show toxicity to aquatic organisms. longdom.org Conduct ecotoxicological studies to determine its impact on relevant species.
Production Impact Can generate hazardous waste and VOCs. longdom.org Evaluate the environmental footprint of its synthesis and promote sustainable production methods.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methylthiophen-3-amine hydrochloride, and what are the critical parameters affecting yield and purity?

  • Methodology : A plausible route involves the amination of 4-methylthiophen-3-yl precursors (e.g., via Buchwald-Hartwig coupling or nucleophilic substitution) followed by HCl salt formation. Critical parameters include reaction temperature (optimized for avoiding decomposition), stoichiometry of the aminating agent, and purification via recrystallization or column chromatography. Purity (≥97%) can be confirmed by HPLC or elemental analysis .
  • Key Considerations : Use anhydrous conditions to prevent hydrolysis of intermediates. Yields may vary based on the steric and electronic effects of substituents on the thiophene ring.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm aromatic protons and methyl group integration.
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion verification.
  • Elemental Analysis : Validate C, H, N, S, and Cl content.
  • Melting Point : Compare with literature values (e.g., related thiophene derivatives melt between 180–185°C) .
    • Note : For non-new compounds, cross-reference existing spectral data to ensure consistency .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodology : Test solubility in DMSO, water, methanol, and acetonitrile. Preliminary data for structurally similar hydrochlorides (e.g., Fluoxetine HCl) suggest moderate solubility in polar aprotic solvents (DMSO: >5 mg/mL) and limited solubility in non-polar solvents .
  • Experimental Design : Solubility profiles dictate solvent choice for reactions (e.g., DMSO for kinetic studies) or formulation (aqueous buffers for biological assays).

Advanced Research Questions

Q. What analytical challenges arise when quantifying this compound in complex mixtures?

  • Challenges : Matrix interference from biological samples or reaction byproducts.
  • Solutions :

  • HPLC-UV/Vis : Use a C18 column with mobile phase optimization (e.g., acetonitrile/water + 0.1% TFA).
  • LC-MS/MS : Enhances specificity for low-concentration detection.
  • Validation : Follow ICH guidelines for linearity, precision, and recovery .

Q. How can researchers resolve contradictions in reported synthetic yields or physicochemical properties across studies?

  • Methodology :

  • Systematic Replication : Control variables like reagent purity, solvent grade, and reaction atmosphere.
  • Interlaboratory Studies : Collaborate to standardize protocols.
  • Advanced Characterization : Use X-ray crystallography or DFT calculations to resolve structural ambiguities .

Q. What strategies optimize the stability of this compound under varying storage conditions?

  • Approach :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring.
  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at –20°C. Avoid light exposure .

Q. How does the electronic structure of this compound influence its reactivity?

  • Analysis :

  • Computational Modeling : DFT calculations to map electron density (e.g., nucleophilic sites at the amine group).
  • Spectroscopic Evidence : 15N^{15}N NMR to assess amine lone-pair delocalization into the thiophene ring .

Q. What role does this compound serve as a building block in pharmacologically active compounds?

  • Applications :

  • Drug Synthesis : Intermediate for serotonin receptor modulators or kinase inhibitors.
  • Design Considerations : Protect the amine group during multi-step syntheses; assess compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) .

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